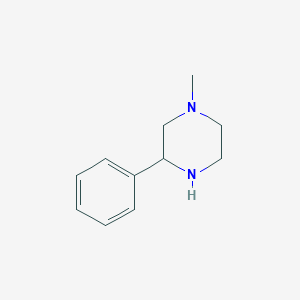

1-Methyl-3-phenylpiperazine

Cat. No. B026559

Key on ui cas rn:

5271-27-2

M. Wt: 176.26 g/mol

InChI Key: IRMBVBDXXYXPEW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06495685B1

Procedure details

A reactor was charged with 515 kg of toluene, 1320 kg of dimethylformamide, 41 kg of tetrabutylammonium bromide and 1392 kg of a 28% aqueous ammonia. A slurry mixture of 524.3 kg (pure content: 409.9 kg) of the wet crystals of N-(2-chloroethyl)-N-methyl-α-chloro-β-phenylethylamine hydrochloride obtained in Example 9 and 519.2 kg of toluene was introduced thereinto. A vessel in which the slurry mixture had been placed was washed with 178 kg of toluene, and the washing liquid was introduced into the reactor. The mixture was stirred at 40° to 44° C. for 2 hours, and the termination point of the reaction was confirmed by gas chromatography. A solution prepared by dissolving 109 kg of sodium hydroxide in 246.3 kg of a 25% aqueous sodium hydroxide was added thereto to adjust its pH to 11.7. The mixture was stirred at 45° to 47° C. for 2 hours, and allowed to separate into layers. To the aqueous layer was added a solution prepared by dissolving 31 kg of sodium hydroxide in 71 kg of a 25% aqueous sodium hydroxide, and the resulting mixture was stirred and extracted at 23° to 24° C. with 461 kg of toluene. Further, 461 kg of toluene was added to the aqueous layer with stirring to extract. The organic layers were combined, and the combined organic layer was dried over 76 kg of anhydrous magnesium sulfate. The organic layer was filtered, and the filtered residue was washed with 143 kg of toluene. The filtrate was concentrated under reduced pressure to distill off toluene. Further, dimethylformamide was distilled off under reduced pressure (450 to 720 Pa), and thereafter, 157.8 g of 1-methyl-3-phenylpiperazine was obtained as a main component (yield: 58.7%). Its boiling point was from 98° to 122° C. (0.2 to 2 kPa).

Name

N-(2-chloroethyl)-N-methyl-α-chloro-β-phenylethylamine hydrochloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

58.7%

Identifiers

|

REACTION_CXSMILES

|

C1(C)C=CC=CC=1.C[N:9](C)C=O.N.Cl.Cl[CH2:16][CH2:17][N:18]([CH:20](Cl)[CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH3:19]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.[OH-].[Na+]>[CH3:19][N:18]1[CH2:17][CH2:16][NH:9][CH:21]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH2:20]1 |f:3.4,5.6,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

109 kg

|

|

Type

|

solvent

|

|

Smiles

|

[OH-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

515 kg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

1320 kg

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

|

Name

|

|

|

Quantity

|

41 kg

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

Step Three

|

Name

|

N-(2-chloroethyl)-N-methyl-α-chloro-β-phenylethylamine hydrochloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.ClCCN(C)C(CC1=CC=CC=C1)Cl

|

|

Name

|

|

|

Quantity

|

519.2 kg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

31 kg

|

|

Type

|

solvent

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at 40° to 44° C. for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was introduced

|

WASH

|

Type

|

WASH

|

|

Details

|

A vessel in which the slurry mixture had been placed was washed with 178 kg of toluene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the washing liquid was introduced into the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A solution prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred at 45° to 47° C. for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate into layers

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the aqueous layer was added a solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the resulting mixture was stirred

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted at 23° to 24° C. with 461 kg of toluene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Further, 461 kg of toluene was added to the aqueous layer

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

to extract

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined organic layer was dried over 76 kg of anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The organic layer was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the filtered residue was washed with 143 kg of toluene

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated under reduced pressure

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill off toluene

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Further, dimethylformamide was distilled off under reduced pressure (450 to 720 Pa)

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1CC(NCC1)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 157.8 g | |

| YIELD: PERCENTYIELD | 58.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06495685B1

Procedure details

A reactor was charged with 515 kg of toluene, 1320 kg of dimethylformamide, 41 kg of tetrabutylammonium bromide and 1392 kg of a 28% aqueous ammonia. A slurry mixture of 524.3 kg (pure content: 409.9 kg) of the wet crystals of N-(2-chloroethyl)-N-methyl-α-chloro-β-phenylethylamine hydrochloride obtained in Example 9 and 519.2 kg of toluene was introduced thereinto. A vessel in which the slurry mixture had been placed was washed with 178 kg of toluene, and the washing liquid was introduced into the reactor. The mixture was stirred at 40° to 44° C. for 2 hours, and the termination point of the reaction was confirmed by gas chromatography. A solution prepared by dissolving 109 kg of sodium hydroxide in 246.3 kg of a 25% aqueous sodium hydroxide was added thereto to adjust its pH to 11.7. The mixture was stirred at 45° to 47° C. for 2 hours, and allowed to separate into layers. To the aqueous layer was added a solution prepared by dissolving 31 kg of sodium hydroxide in 71 kg of a 25% aqueous sodium hydroxide, and the resulting mixture was stirred and extracted at 23° to 24° C. with 461 kg of toluene. Further, 461 kg of toluene was added to the aqueous layer with stirring to extract. The organic layers were combined, and the combined organic layer was dried over 76 kg of anhydrous magnesium sulfate. The organic layer was filtered, and the filtered residue was washed with 143 kg of toluene. The filtrate was concentrated under reduced pressure to distill off toluene. Further, dimethylformamide was distilled off under reduced pressure (450 to 720 Pa), and thereafter, 157.8 g of 1-methyl-3-phenylpiperazine was obtained as a main component (yield: 58.7%). Its boiling point was from 98° to 122° C. (0.2 to 2 kPa).

Name

N-(2-chloroethyl)-N-methyl-α-chloro-β-phenylethylamine hydrochloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

58.7%

Identifiers

|

REACTION_CXSMILES

|

C1(C)C=CC=CC=1.C[N:9](C)C=O.N.Cl.Cl[CH2:16][CH2:17][N:18]([CH:20](Cl)[CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH3:19]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.[OH-].[Na+]>[CH3:19][N:18]1[CH2:17][CH2:16][NH:9][CH:21]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH2:20]1 |f:3.4,5.6,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

109 kg

|

|

Type

|

solvent

|

|

Smiles

|

[OH-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

515 kg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

1320 kg

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

|

Name

|

|

|

Quantity

|

41 kg

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

Step Three

|

Name

|

N-(2-chloroethyl)-N-methyl-α-chloro-β-phenylethylamine hydrochloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.ClCCN(C)C(CC1=CC=CC=C1)Cl

|

|

Name

|

|

|

Quantity

|

519.2 kg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

31 kg

|

|

Type

|

solvent

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at 40° to 44° C. for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was introduced

|

WASH

|

Type

|

WASH

|

|

Details

|

A vessel in which the slurry mixture had been placed was washed with 178 kg of toluene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the washing liquid was introduced into the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A solution prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred at 45° to 47° C. for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate into layers

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the aqueous layer was added a solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the resulting mixture was stirred

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted at 23° to 24° C. with 461 kg of toluene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Further, 461 kg of toluene was added to the aqueous layer

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

to extract

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined organic layer was dried over 76 kg of anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The organic layer was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the filtered residue was washed with 143 kg of toluene

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated under reduced pressure

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill off toluene

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Further, dimethylformamide was distilled off under reduced pressure (450 to 720 Pa)

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1CC(NCC1)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 157.8 g | |

| YIELD: PERCENTYIELD | 58.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |